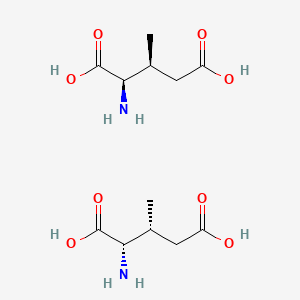
(2R,3S)-2-amino-3-methylpentanedioic acid;(2S,3R)-2-amino-3-methylpentanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3S)-2-amino-3-methylpentanedioic acid and (2S,3R)-2-amino-3-methylpentanedioic acid are stereoisomers of a compound that belongs to the class of amino acids. These compounds are characterized by the presence of an amino group (-NH2) and a carboxyl group (-COOH) attached to a carbon chain. The specific stereochemistry of these compounds makes them unique and important in various biochemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3S)-2-amino-3-methylpentanedioic acid and (2S,3R)-2-amino-3-methylpentanedioic acid can be achieved through several methods. One common approach involves the use of enantioselective synthesis techniques. For example, the enantioselective synthesis of (2S,3R)-3-alkyl/alkenylglutamates from Fmoc-protected Garner’s aldehyde has been reported . This method involves a six-step process with overall yields ranging from 52-65%.
Industrial Production Methods: Industrial production of these compounds often involves microbial synthesis. For instance, microbial production of (2R,3S)-isocitric acid has been explored using natural, mutant, and recombinant strains of Yarrowia lipolytica . The process includes the derivation and selection of active microbial producers, development of their cultivation conditions, and methods of product isolation and purification to pharmacopeial standards.
化学反応の分析
Types of Reactions: (2R,3S)-2-amino-3-methylpentanedioic acid and (2S,3R)-2-amino-3-methylpentanedioic acid undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can lead to the formation of nitro compounds, while reduction can yield amines.
科学的研究の応用
(2R,3S)-2-amino-3-methylpentanedioic acid and (2S,3R)-2-amino-3-methylpentanedioic acid have numerous applications in scientific research. They are used as biochemical reagents for the analysis of enzymes such as aconitate hydratase and NAD-isocitrate dehydrogenase . Additionally, these compounds are explored for their potential in the prevention and treatment of certain diseases.
作用機序
The mechanism of action of these compounds involves their interaction with specific molecular targets and pathways. For instance, (2R,3S)-isocitric acid is an intermediate of the tricarboxylic acid (TCA) cycle, which is crucial for energy production in aerobic organisms . The compounds exert their effects by modulating the activity of enzymes involved in this cycle.
類似化合物との比較
Similar Compounds: Similar compounds include other stereoisomers of amino acids, such as (2S,3R)-3-amino-2-hydroxybutanoic acid . These compounds share similar structural features but differ in their stereochemistry and biological activity.
Uniqueness: The uniqueness of (2R,3S)-2-amino-3-methylpentanedioic acid and (2S,3R)-2-amino-3-methylpentanedioic acid lies in their specific stereochemistry, which influences their interaction with biological molecules and their overall biochemical properties.
特性
分子式 |
C12H22N2O8 |
|---|---|
分子量 |
322.31 g/mol |
IUPAC名 |
(2R,3S)-2-amino-3-methylpentanedioic acid;(2S,3R)-2-amino-3-methylpentanedioic acid |
InChI |
InChI=1S/2C6H11NO4/c2*1-3(2-4(8)9)5(7)6(10)11/h2*3,5H,2,7H2,1H3,(H,8,9)(H,10,11)/t2*3-,5+/m10/s1 |
InChIキー |
GZKDJYLZHGMSFM-KSTNSCRMSA-N |
異性体SMILES |
C[C@H](CC(=O)O)[C@@H](C(=O)O)N.C[C@@H](CC(=O)O)[C@H](C(=O)O)N |
正規SMILES |
CC(CC(=O)O)C(C(=O)O)N.CC(CC(=O)O)C(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Hexanoic acid, 6-[[5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]-, 2,5-dioxo-3-sulfo-1-pyrrolidinyl ester, sodium salt (1:1)](/img/structure/B12352772.png)

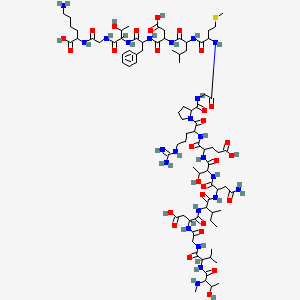

![4H-Pyrrolo[3,2-d]pyrimidin-4-one, 2-amino-1,5-dihydro-7-beta-D-ribofuranosyl-](/img/structure/B12352790.png)

![sodium;N-[9-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)purin-6-yl]butanamide](/img/structure/B12352801.png)
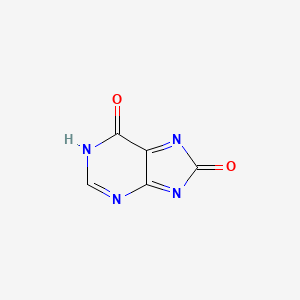
![D-Mannose, 4,4'-O-[2-[[4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoyl]amino]-1,3-propanediyl]bis-](/img/structure/B12352814.png)
![(1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21R,24S)-6'-ethyl-21,24-dihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B12352817.png)
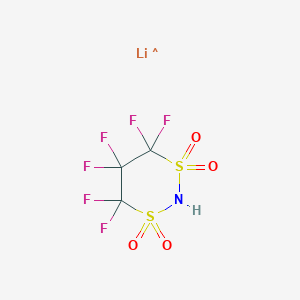
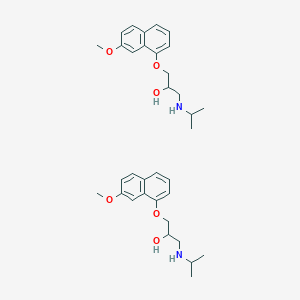
![2,5-Dimethoxy-3-methyl-6-((E)-nonadec-14-enyl)-[1,4]benzoquinone](/img/structure/B12352867.png)

